

Introduction to N-Isovalerylglycine and the Role of Deuteration

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Compound of Interest

Compound Name: *N-Isovalerylglycine-d9*

Cat. No.: B1495979

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N-Isovalerylglycine is an N-acylglycine that serves as a key biomarker in the diagnosis of isovaleric acidemia, an inherited metabolic disorder affecting leucine catabolism. In this condition, the accumulation of isovaleryl-CoA leads to its conjugation with glycine to form N-Isovalerylglycine, which is then excreted in the urine.[1][2][3]

Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, is a critical tool in pharmaceutical research.[4] This modification can subtly alter the physicochemical properties of a molecule, influencing its metabolic stability, pharmacokinetic profile, and utility as an internal standard in quantitative bioanalysis.[4][5] For instance, replacing metabolically labile hydrogens with deuterium can slow down a drug's breakdown, enhancing its therapeutic effect.[5]

Physicochemical Properties

The following tables summarize the known and predicted physicochemical properties of N-Isovalerylglycine. While specific experimental data for deuterated N-Isovalerylglycine is not widely available, the anticipated effects of deuteration, based on established principles, are discussed.

Table 1: General and Physical Properties

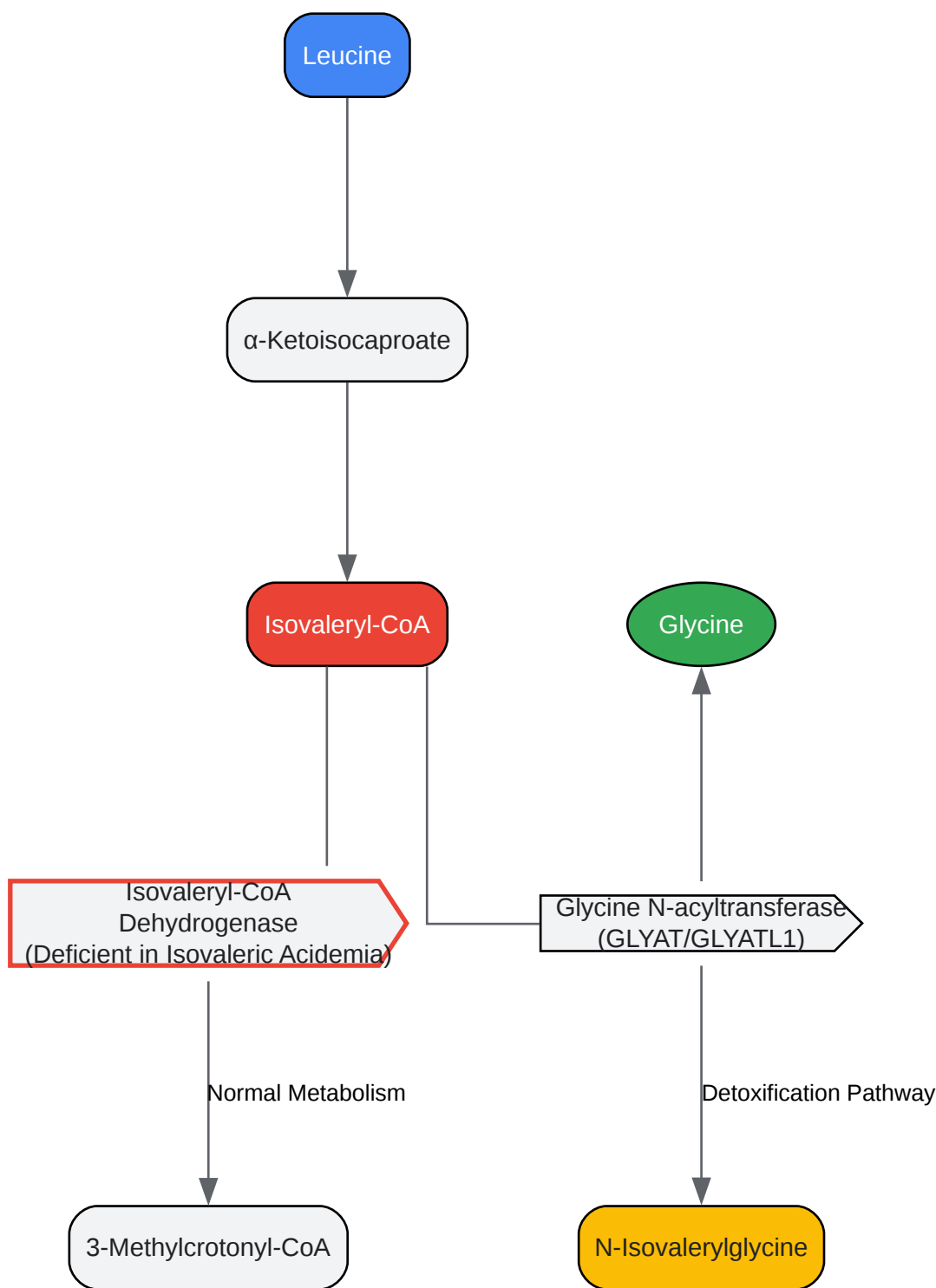
Property	N-Isovalerylglycine	Expected Effect of Deuteration
Appearance	White to off-white solid, powder, or crystals.[1][2][6][7]	No significant change expected.
Molecular Formula	C ₇ H ₁₃ NO ₃ [8][9]	C ₇ H _(13-n) D _n NO ₃ (where 'n' is the number of deuterium atoms)
Molecular Weight	159.18 g/mol [1][8]	Increase by approximately 1.006 g/mol for each deuterium atom.
Monoisotopic Mass	159.089543287 Da[9]	Increase by approximately 1.006276 Da for each deuterium atom.
Melting Point	87 - 90 °C[1][8][9] (values up to 108 °C reported[6])	The effect is variable and depends on changes in crystal packing and intermolecular forces. It may slightly increase or decrease.[10]
Boiling Point	371.8 ± 25.0 °C (Predicted)[2]	A slight increase is generally expected due to stronger intermolecular van der Waals forces.

Table 2: Solubility and Partitioning Properties

Property	N-Isovalerylglycine	Expected Effect of Deuteration
Water Solubility	6.5 g/L (Predicted)[9]	May slightly increase or decrease, but significant changes are not generally expected. Some studies have shown increased solubility for certain deuterated compounds. [10]
Other Solubilities	Soluble in DMSO and Methanol.[6][11]	Similar solubility profile expected.
logP (Octanol/Water Partition Coefficient)	1.5 (XLogP3)[8]; 0.1 - 0.35 (Predicted)	A slight increase in lipophilicity (higher logP) is possible due to the lower polarity of the C-D bond compared to the C-H bond.
pKa (Acid Dissociation Constant)	4.17 (Strongest Acidic, Predicted)[9]	A slight increase in pKa (weaker acid) is expected due to the stronger C-D bond, which can influence the inductive effects on the carboxylic acid group.

Metabolic Pathway of N-Isovalerylglycine

N-Isovalerylglycine is formed as a detoxification product in the metabolic pathway of the branched-chain amino acid, leucine. When the enzyme isovaleryl-CoA dehydrogenase is deficient, isovaleryl-CoA accumulates and is subsequently conjugated with glycine.[3][12]



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Caption: Metabolic pathway showing the formation of N-Isovalerylglycine from Leucine.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of physicochemical properties and the characterization of deuterated compounds.

Determination of Physicochemical Properties

- **Melting Point:** The melting point is determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
- **Solubility:**
 - **Kinetic Solubility:** This is often measured using high-throughput methods. A concentrated stock solution of the compound in DMSO is added to an aqueous buffer, and any resulting precipitation is detected, often by nephelometry or turbidimetry.[\[13\]](#)
 - **Thermodynamic Solubility:** The "shake-flask" method is the gold standard. An excess of the solid compound is agitated in a solvent (e.g., water or buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then determined, typically by LC-MS or UV-Vis spectroscopy.
- **logP (Octanol-Water Partition Coefficient):** The shake-flask method involves dissolving the compound in a mixture of n-octanol and water. After equilibration, the phases are separated, and the concentration of the compound in each phase is measured to calculate the partition coefficient.[\[14\]](#) Chromatographic methods using HPLC are also common for faster estimation.
- **pKa (Acid Dissociation Constant):** Potentiometric titration is a classic method where the pH of a solution of the compound is monitored as a titrant (acid or base) is added. Spectrophotometric methods can also be used if the compound's UV-Vis spectrum changes with ionization state.

Characterization of Deuterated Compounds

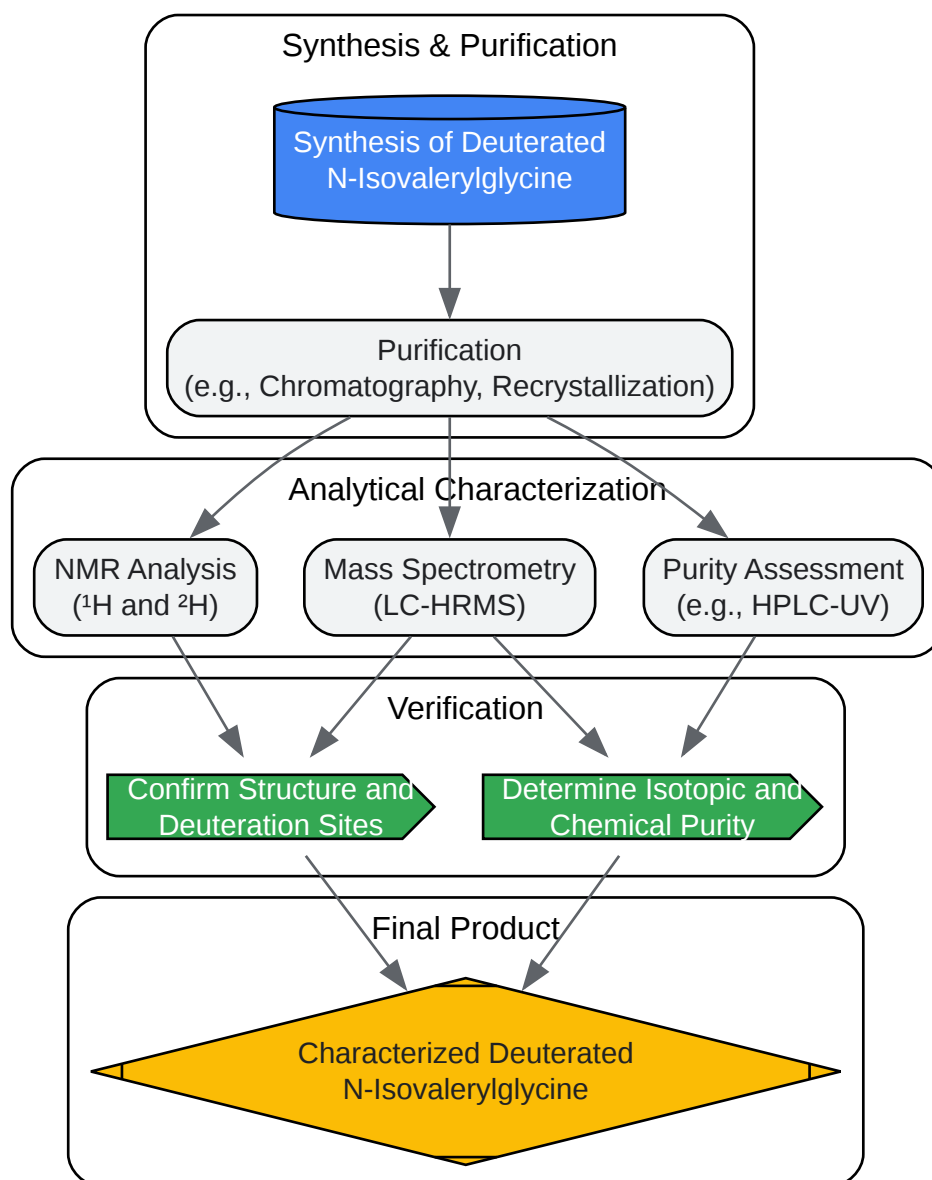
A combination of analytical techniques is crucial to confirm the identity, purity, and extent of deuteration of N-Isovalerylglycine.[\[5\]](#)[\[15\]](#)

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- ^1H NMR: Used to determine the degree and position of deuteration by observing the disappearance or reduction of proton signals at specific chemical shifts.[5][15]
- ^2H NMR: Directly detects the deuterium nuclei, confirming their presence and chemical environment.[5][15]
- Mass Spectrometry (MS):
 - High-Resolution Mass Spectrometry (HRMS): Provides a precise mass-to-charge ratio, allowing for the determination of the number of deuterium atoms incorporated and the isotopic purity of the compound.[15][16][17] Techniques like ESI-HRMS are highly sensitive.[16][18]
 - Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques separate the deuterated compound from non-deuterated species and other impurities before mass analysis, allowing for accurate quantification of isotopic enrichment.[5]

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a deuterated small molecule like N-Isovalerylglycine.



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Caption: Workflow for the synthesis and characterization of deuterated compounds.

Conclusion

The physicochemical properties of N-Isovalerylglycine are well-documented for the non-deuterated form. While experimental data for its deuterated analogues are scarce, established principles of isotope effects allow for reasoned predictions about how deuteration will influence these properties. The primary impact of deuteration is an increase in mass, with subtle effects on properties like melting point, pKa, and logP. For any research or application, the synthesis of

deuterated N-Isovaleryl-glycine must be followed by a rigorous analytical characterization workflow, employing techniques such as NMR and high-resolution mass spectrometry, to confirm its structure and isotopic purity.

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